5-Hydroxy-7,8-dimethoxy (2R)-flavanone-5-o-beta-D-glucopyranoside
Overview
Description
5-Hydroxy-7,8-dimethoxy (2R)-flavanone-5-o-beta-D-glucopyranoside is a flavonoid glycoside derived from the plant Andrographis paniculata . Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes a flavanone core with hydroxy and methoxy substituents, as well as a glucopyranoside moiety.
Mechanism of Action
Target of Action
It is known that flavonoids, the class of compounds to which it belongs, often interact with a variety of proteins, including enzymes and receptors .
Mode of Action
It has been suggested that it may inhibit the activity of polymerase chain reaction (pcr) by binding to the enzyme dna polymerase . This interaction could potentially lead to changes in DNA replication and transcription, affecting the expression of certain genes.
Biochemical Pathways
Flavonoids are known to influence a variety of biochemical pathways, including those involved in inflammation and oxidative stress .
Pharmacokinetics
Flavonoids in general are known to have variable bioavailability due to factors such as their degree of glycosylation and the presence of methoxy groups .
Result of Action
It has been suggested that it has antiangiogenic properties and may be useful in treating basophilic leukemia . This suggests that it may have effects on cell proliferation and blood vessel formation.
Action Environment
Factors such as ph, temperature, and the presence of other compounds can influence the stability and activity of flavonoids .
Biochemical Analysis
Biochemical Properties
5-Hydroxy-7,8-dimethoxy (2R)-flavanone-5-o-beta-D-glucopyranoside is involved in various biochemical reactions. It has been shown to exhibit anti-inflammatory activity, significantly decreasing TNF-alpha, IL-6, macrophage inflammatory protein-2 (MIP-2), and nitric oxide (NO) secretions from LPS/IFN-gamma stimulated RAW 264.7 macrophages .
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to influence cell function by modulating cell signaling pathways and gene expression
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves interactions with various biomolecules. It has been suggested that this compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-7,8-dimethoxy (2R)-flavanone-5-o-beta-D-glucopyranoside typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate flavanone precursor, which is then subjected to hydroxylation and methoxylation reactions to introduce the hydroxy and methoxy groups at the 5, 7, and 8 positions.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of plant cell cultures or microbial fermentation, to produce the desired flavonoid glycoside in large quantities. These methods offer advantages in terms of sustainability and scalability compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-7,8-dimethoxy (2R)-flavanone-5-o-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavanone core to a dihydroflavonol or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the flavanone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroflavonols.
Scientific Research Applications
5-Hydroxy-7,8-dimethoxy (2R)-flavanone-5-o-beta-D-glucopyranoside has several scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity and properties of flavonoids.
Biology: The compound is investigated for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer effects.
Medicine: Research focuses on its therapeutic potential in treating various diseases, such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-7,8-dimethoxyflavone: Similar in structure but lacks the glucopyranoside moiety.
7,8-Dimethoxyflavone: Lacks the hydroxy group at the 5 position.
5-Hydroxyflavone: Lacks the methoxy groups at the 7 and 8 positions.
Uniqueness
5-Hydroxy-7,8-dimethoxy (2R)-flavanone-5-o-beta-D-glucopyranoside is unique due to its combination of hydroxy, methoxy, and glucopyranoside groups, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
(2R)-7,8-dimethoxy-2-phenyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O10/c1-29-15-9-14(32-23-20(28)19(27)18(26)16(10-24)33-23)17-12(25)8-13(11-6-4-3-5-7-11)31-22(17)21(15)30-2/h3-7,9,13,16,18-20,23-24,26-28H,8,10H2,1-2H3/t13-,16-,18-,19+,20-,23-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJQSWAVTHDBPX-BETRLRHMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)OC4C(C(C(C(O4)CO)O)O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C(=O)C[C@@H](O2)C3=CC=CC=C3)C(=C1)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942626-74-6 | |
Record name | 5-Hydroxy-7,8-dimethoxy (2R)-flavanone-5-o-beta-D-glucopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942626746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-HYDROXY-7,8-DIMETHOXY (2R)-FLAVANONE-5-O-.BETA.-D-GLUCOPYRANOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XAO9Z11IUH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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